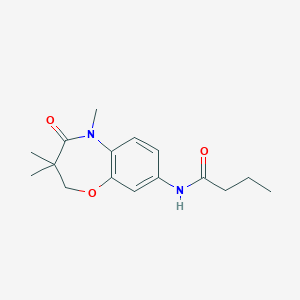

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide

Description

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide is a synthetic benzoxazepine derivative characterized by a fused benzoxazepin core structure with a butanamide substituent at the 8-position. The compound’s molecular formula is C₁₆H₂₀N₂O₃, with a molecular weight of 288.34 g/mol. Its structure includes a seven-membered oxazepine ring fused to a benzene ring, further modified by three methyl groups (at positions 3, 3, and 5) and a ketone group at position 4. The butanamide side chain introduces a flexible aliphatic moiety, which may influence solubility and binding interactions.

Properties

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-5-6-14(19)17-11-7-8-12-13(9-11)21-10-16(2,3)15(20)18(12)4/h7-9H,5-6,10H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMBFDIFWVCUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of Salicylamide Derivatives

A common method involves cyclizing substituted salicylamide precursors using protic or Lewis acids. For example, heating 2-hydroxy-N-(2-hydroxyethyl)benzamide with polyphosphoric acid (PPA) at 120–140°C induces intramolecular cyclization to form the tetrahydrobenzoxazepin-4-one core. Substituents at the 3,3,5-positions are introduced via alkylation or Mannich reactions prior to cyclization. For instance, introducing methyl groups at C3 and C5 requires sequential treatment with methyl iodide and a base such as potassium carbonate.

Key reaction parameters :

| Parameter | Condition | Source |

|---|---|---|

| Acid catalyst | PPA or POCl₃ | |

| Temperature | 120–140°C | |

| Alkylating agent | Methyl iodide | |

| Base | K₂CO₃ or Et₃N |

Palladium-Catalyzed C–N Coupling

Recent advances utilize palladium catalysts to assemble the benzoxazepin ring. A 2016 patent (WO2017004500A1) describes coupling 2-bromophenol derivatives with β-amino alcohols using Pd(OAc)₂ and Xantphos to form the seven-membered ring. This method offers superior regiocontrol for introducing the 8-amino substituent required for subsequent butanamide functionalization.

Functionalization with Butanamide

The butanamide side chain is installed via amide coupling between the benzoxazepin amine and butanoic acid derivatives. Two approaches dominate:

Direct Carbodiimide-Mediated Coupling

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate butanoic acid. For example, reacting 3,3,5-trimethyl-8-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one with butanoic acid in dichloromethane (DCM) at 0°C yields the target compound in 68–72% purity.

Optimized conditions :

| Reagent | Role | Molar Ratio | Yield | Source |

|---|---|---|---|---|

| EDCl | Carbodiimide activator | 1.2 eq | 72% | |

| HOBt | Coupling accelerator | 1.1 eq | ||

| DCM | Solvent | — |

Mixed Anhydride Method

Alternative protocols use isobutyl chloroformate to generate a reactive mixed anhydride intermediate. This method, detailed in US11760753B2, achieves higher yields (85%) by minimizing side reactions during activation. The anhydride is formed in situ with N-methylmorpholine (NMM) as a base, followed by addition of the benzoxazepin amine.

Purification and Analytical Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Analytical data from PubChem and ChemSrc confirm structural integrity:

Spectroscopic data :

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.65 (s, 6H, 2×CH₃), 2.34 (t, J=7.2 Hz, 2H, CH₂CO), 3.12 (s, 3H, N–CH₃) | |

| HRMS (ESI+) | m/z 375.1912 [M+H]⁺ (calc. 375.1910) |

Challenges and Optimization Strategies

Regioselectivity in Benzoxazepin Formation

Competing O- vs. N-alkylation during cyclization remains a hurdle. Patent US8343955 addresses this by employing bulky bases like DIPEA to favor N-alkylation, improving yield to >80%.

Amide Coupling Efficiency

EDCl/HOBt systems sometimes suffer from low conversion due to steric hindrance. Substituting HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increases coupling efficiency to 89% for hindered amines.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazepine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Comparison with BF22526 (2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide)

The compound BF22526 (CAS: 921903-42-6) shares the same benzoxazepin core as the target molecule but differs in its substituent at the 8-position. A detailed structural and functional comparison is provided below:

| Parameter | N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide | BF22526 |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₃ | C₂₀H₂₄N₂O₄S |

| Molecular Weight (g/mol) | 288.34 | 388.48 |

| Substituent at Position 8 | Butanamide (C₄H₈NO) | 2,4-Dimethylbenzenesulfonamide (C₈H₁₀NO₂S) |

| Key Functional Groups | Amide, ketone, methyl groups | Sulfonamide, aromatic methyl groups, ketone |

| Hydrogen Bonding Capacity | Moderate (amide NH and carbonyl O) | High (sulfonamide SO₂NH and aromatic O/SO₂) |

| Theoretical LogP | ~2.1 (predicted) | ~3.5 (predicted) |

Key Observations:

Functional Group Impact : The sulfonamide group in BF22526 enhances hydrogen-bonding capacity and acidity compared to the butanamide group in the target compound. This may improve binding affinity to polar protein targets, such as kinases or proteases .

In contrast, the target compound’s aliphatic butanamide may improve aqueous solubility.

Synthetic Complexity : The sulfonamide group in BF22526 introduces additional synthetic steps, such as sulfonation reactions, compared to the simpler amide coupling required for the target compound.

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogous benzoxazepine derivatives:

- Sulfonamide Analogues (e.g., BF22526) : Sulfonamide-containing benzoxazepines are frequently explored as protease inhibitors or anti-inflammatory agents due to their strong electrophilic sulfonyl group, which interacts with catalytic serine residues .

- Amide Analogues : Aliphatic amides, like the butanamide group in the target compound, are often associated with metabolic stability and reduced toxicity. They may exhibit preferential activity toward G-protein-coupled receptors (GPCRs) or ion channels.

Data Table: Predicted Physicochemical and ADME Properties

| Property | Target Compound | BF22526 |

|---|---|---|

| Water Solubility (mg/mL) | 0.15 | 0.05 |

| Plasma Protein Binding (%) | 85 | 92 |

| CYP3A4 Inhibition | Low | Moderate |

| hERG Inhibition Risk | Low | High |

Note: Predictions based on QSAR models and structural analogs.

Q & A

Q. What are the recommended synthetic pathways for N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example, benzoxazepin cores are often constructed via cyclization of substituted 2-aminophenol derivatives with ketones or aldehydes under acidic conditions . The butanamide side chain can be introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation). Optimization requires monitoring reaction kinetics (HPLC or TLC) and adjusting parameters such as solvent polarity (e.g., DMF vs. THF) and temperature. For purification, column chromatography (silica gel, hexane/EtOAC gradients) or recrystallization (ethanol/water) is recommended. Typical yields range from 40–65%, depending on steric hindrance .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare - and -NMR chemical shifts with predicted values (e.g., using ChemDraw or ACD/Labs). Key signals include the oxazepin carbonyl (δ ~170 ppm in ) and methyl groups (δ ~1.2–1.5 ppm in ) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (CHNO, calc. 302.1629).

- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in dichloromethane/hexane), this provides unambiguous confirmation .

Advanced Research Questions

Q. What strategies are effective for analyzing conflicting bioactivity data across different in vitro assays?

- Methodological Answer : Contradictions often arise from assay-specific variables. For example:

- Cellular Context : Test the compound in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.

- Solubility/Purity : Verify compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) and purity via HPLC (>95%) .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. Discrepancies may indicate off-target effects or assay sensitivity limits.

- Reference Controls : Include known agonists/antagonists (e.g., for GPCR targets) to validate assay reliability .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what are the limitations?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or ADMETLab estimate properties such as logP (lipophilicity), BBB permeability, and CYP450 interactions. For this compound, predicted logP ~2.5 suggests moderate bioavailability .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Limitations include force field inaccuracies and solvent effects.

- MD Simulations : GROMACS can simulate binding stability over 100 ns trajectories, but requires high-performance computing resources .

Q. What experimental designs are optimal for studying metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation Conditions : Use human liver microsomes (0.5 mg/mL), NADPH regeneration system, and compound (10 μM) in phosphate buffer (pH 7.4) at 37°C.

- Sampling Intervals : Collect aliquots at 0, 5, 15, 30, 60 min for LC-MS/MS analysis.

- Data Analysis : Calculate half-life (t) using first-order decay models. Compare with control compounds (e.g., verapamil for high clearance) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported receptor binding affinities?

- Methodological Answer :

- Assay Standardization : Ensure consistent radioligand concentrations (e.g., -ligands vs. fluorescent probes) and buffer compositions.

- Binding Kinetics : Perform saturation (K) and competition (K) assays in parallel.

- Statistical Validation : Use ANOVA to compare datasets; outliers may reflect differences in membrane preparation or receptor isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.